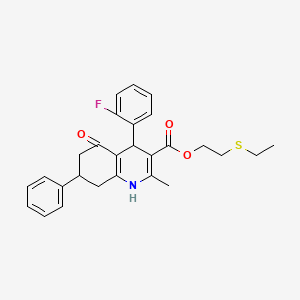
N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTB is a triazole derivative that has been synthesized using different methods.
作用机制
The mechanism of action of N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been proposed that N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its antibacterial and antifungal activities by inhibiting the synthesis of bacterial and fungal cell walls. N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have biochemical and physiological effects in various studies. N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi. N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to induce apoptosis in cancer cells. In addition, N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been reported to have low toxicity in vitro and in vivo.
实验室实验的优点和局限性
N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent antibacterial, antifungal, and anticancer activities. N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has also been used as a building block for the synthesis of novel materials. However, N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
For N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide research include the development of N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide-based materials, investigation of its mechanism of action, and evaluation of its toxicity and pharmacokinetics in vivo.
合成方法
N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using different methods, including the reaction of 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid with 3-methoxypropylamine in the presence of a coupling reagent. Another method involves the reaction of 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid with 3-methoxypropyl isocyanate. Both methods have been reported to yield N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide in high purity and yield.
科学研究应用
N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit potent antibacterial and antifungal activities. It has also been shown to have anticancer properties by inducing apoptosis in cancer cells. N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been used as a building block for the synthesis of novel materials, including polymers and dendrimers.
属性
IUPAC Name |
N-(3-methoxypropyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-12-6-3-4-7-13(12)10-19-11-14(17-18-19)15(20)16-8-5-9-21-2/h3-4,6-7,11H,5,8-10H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBYHMBUGWQUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-carboxypropanoyl)amino]-4-methylbenzoic acid](/img/structure/B4987598.png)

![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4987609.png)
![5-(methoxymethyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-furamide](/img/structure/B4987620.png)
![1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B4987640.png)
![5'-acetyl-2'-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4987666.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4987670.png)



![{2-[2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}dimethylamine dihydrochloride](/img/structure/B4987694.png)

![7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4987700.png)
![3-[(1,3-benzodioxol-5-ylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4987704.png)